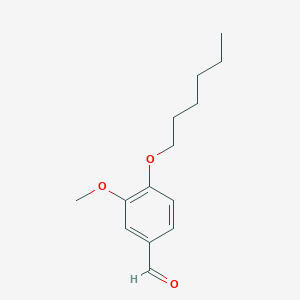

4-(Hexyloxy)-3-methoxybenzaldehyde

Description

The exact mass of the compound 4-(Hexyloxy)-3-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Hexyloxy)-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hexyloxy)-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hexoxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-3-4-5-6-9-17-13-8-7-12(11-15)10-14(13)16-2/h7-8,10-11H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJXODUYQQLNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021691 | |

| Record name | 4-(Hexyloxy)-m-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61096-84-2 | |

| Record name | 4-(Hexyloxy)-m-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hexyloxy)-m-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Hexyloxy)-3-methoxybenzaldehyde (CAS: 61096-84-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Hexyloxy)-3-methoxybenzaldehyde, a key organic intermediate. We will delve into its physicochemical properties, spectroscopic profile, synthesis, applications, and safety protocols, offering field-proven insights for its practical application in research and development.

Core Chemical Identity and Properties

4-(Hexyloxy)-3-methoxybenzaldehyde, a derivative of vanillin, is distinguished by the substitution of a hexyloxy group at the C4 position of the benzene ring. This modification significantly increases its lipophilicity compared to its parent compound, a critical attribute for applications in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 4-(Hexyloxy)-3-methoxybenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 61096-84-2 | [1][2] |

| Molecular Formula | C₁₄H₂₀O₃ | [1][2][3] |

| Molecular Weight | 236.31 g/mol | [1][3] |

| IUPAC Name | 4-(Hexyloxy)-3-methoxybenzaldehyde | |

| Synonyms | 4-Hexoxy-3-methoxybenzaldehyde, 4-(Hexyloxy)-m-anisaldehyde | [4] |

| Appearance | Solid | [3] |

| Melting Point | 93-94 °C (for a structurally similar compound) | [3] |

| Solubility | Expected to be soluble in common organic solvents like DMF, ethyl acetate, and chloroform. |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount. The following spectroscopic data are characteristic of 4-(Hexyloxy)-3-methoxybenzaldehyde and essential for verifying its identity and purity post-synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a CDCl₃ solvent, the proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aldehyde Proton (CHO): A singlet peak around δ 9.8 ppm.

-

Aromatic Protons: Three peaks in the aromatic region (δ 6.8-7.5 ppm), exhibiting a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.

-

Hexyloxy Group Protons (-O-C₆H₁₃):

-

A triplet for the methylene group attached to the oxygen (-O-CH₂ -) at approximately δ 4.0 ppm.

-

A series of multiplets for the internal methylene groups (-CH₂-)₄ between δ 1.3-1.8 ppm.

-

A triplet for the terminal methyl group (-CH₃) around δ 0.9 ppm.

-

-

Methoxy Group Protons (-OCH₃): A sharp singlet at approximately δ 3.9 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides confirmation of the carbon framework.

-

Aldehyde Carbonyl (C=O): A signal in the downfield region, typically around δ 190-192 ppm.

-

Aromatic Carbons: Six distinct signals in the δ 110-160 ppm range. The carbons directly attached to oxygen atoms (C-3, C-4) will be the most downfield in this region.

-

Hexyloxy & Methoxy Carbons: Signals corresponding to the six carbons of the hexyloxy chain and the single methoxy carbon will appear in the upfield region (δ 14-70 ppm).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

-

A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.

-

C-O stretching vibrations for the ether linkages will appear in the fingerprint region, typically between 1000-1300 cm⁻¹ .

-

C-H stretching vibrations from the alkyl chain and aromatic ring will be observed around 2850-3100 cm⁻¹ .

-

Synthesis: The Williamson Etherification Approach

The most common and reliable method for preparing 4-(Hexyloxy)-3-methoxybenzaldehyde is the Williamson ether synthesis. This Sₙ2 reaction provides a high yield and is a self-validating system when monitored correctly.

Causality and Experimental Choices

-

Reactants: The synthesis starts with 4-hydroxy-3-methoxybenzaldehyde (vanillin) and an alkylating agent, typically 1-bromohexane. Vanillin provides the core benzaldehyde structure, while 1-bromohexane introduces the desired hexyloxy chain.

-

Base Selection: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is strong enough to deprotonate the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide ion, yet mild enough to avoid side reactions with the aldehyde group.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent. It readily dissolves the reactants and facilitates the Sₙ2 mechanism without interfering with the nucleophile.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF.

-

Addition of Alkyl Halide: Add 1-bromohexane (1.1 eq.) dropwise to the stirred mixture.

-

Reaction: Heat the mixture to 80-100 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the vanillin spot has been consumed (typically 3-6 hours).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Visualization of Synthesis Workflow

Caption: General workflow for the synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde.

Applications in Research and Drug Development

4-(Hexyloxy)-3-methoxybenzaldehyde serves as a versatile chemical scaffold for developing novel therapeutic agents. The introduction of the lipophilic hexyloxy chain is a key strategic modification.[5]

-

Modulation of Lipophilicity: The hexyl group significantly increases the molecule's affinity for nonpolar environments, which can enhance its ability to cross biological membranes—a critical factor in drug design for reaching intracellular targets.[5]

-

Anticancer and Antimicrobial Research: Derivatives of 4-(hexyloxy)benzaldehyde have demonstrated promising biological activities, including cytotoxicity against various cancer cell lines and antimicrobial effects against pathogenic bacteria and fungi.[5] The mechanism often involves disruption of the cell membrane or induction of apoptosis.[5]

-

Receptor Antagonism: This structural motif has been explored in the development of muscarinic acetylcholine receptor antagonists, highlighting its potential in neuroscience and pharmacology.[5]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with this compound.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| WARNING | H317: May cause an allergic skin reaction.[3] H319: Causes serious eye irritation.[3] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this chemical in a well-ventilated area or inside a chemical fume hood.[3]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][6]

-

Avoid breathing dust or vapor.[3] Do not get in eyes, on skin, or on clothing.[3]

Storage and Stability

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][7]

-

The compound is stable under normal conditions.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][7]

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][8]

-

On Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, seek medical attention.[3][8]

-

If Inhaled or Ingested: Move to fresh air. Seek medical attention if you feel unwell.[3]

Conclusion

4-(Hexyloxy)-3-methoxybenzaldehyde is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis via Williamson etherification makes it readily accessible for research. The strategic inclusion of a hexyloxy group imparts significant lipophilicity, rendering it a promising scaffold for the development of new therapeutic agents in areas such as oncology and infectious diseases. Proper adherence to safety and handling protocols is necessary to ensure its safe and effective use in the laboratory.

References

-

Matrix Scientific. 4-(Hexyloxy)-3-methoxybenzaldehyde Safety and Handling. Link

-

CymitQuimica. 4-(Hexyloxy)-3-methoxybenzaldehyde Product Information. Link

-

Fisher Scientific. SAFETY DATA SHEET. Link

-

Thermo Fisher Scientific. SAFETY DATA SHEET. Link

-

Bio-Connect. Safety Data Sheet. Link

-

Thermo Fisher Scientific. SAFETY DATA SHEET (p-Anisaldehyde). Link

-

Fisher Scientific. SAFETY DATA SHEET (3-Benzyloxy-4-methoxybenzaldehyde). Link

-

Santa Cruz Biotechnology, Inc. 4-Hexyloxy-3-methoxy-benzaldehyde. Link

-

BLD Pharm. 4-(Hexyloxy)-3-methoxybenzaldehyde. Link

-

ResearchGate. Spectroscopic (Vibrational, NMR and UV-vis.) and Quantum Chemical Investigations on 4-Hexyloxy-3-methoxybenzaldehyde. Link

-

BenchChem. An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Link

-

P&S Chemicals. 4-(Hexyloxy)-3-methoxybenzaldehyde Product Information. Link

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 2. prepchem.com [prepchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Welcome to FlavorDB [fsbi-db.de]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 8. volochem.com [volochem.com]

Physicochemical properties of 4-(Hexyloxy)-3-methoxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-(Hexyloxy)-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hexyloxy)-3-methoxybenzaldehyde is an aromatic aldehyde and a derivative of vanillin, a compound renowned for its broad pharmacological applications and as a versatile chemical intermediate.[1][2][3][4][5] The introduction of a hexyloxy group to the vanillin scaffold significantly modifies its physicochemical properties, such as lipophilicity, which in turn influences its interactions with biological targets and its utility in materials science.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Hexyloxy)-3-methoxybenzaldehyde, offering field-proven insights and detailed experimental context to support its application in research and development.

Molecular and Chemical Identity

The foundational step in understanding any chemical compound is to establish its fundamental identity. 4-(Hexyloxy)-3-methoxybenzaldehyde is systematically derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin) through etherification of the phenolic hydroxyl group.

| Identifier | Value | Source |

| Chemical Name | 4-(Hexyloxy)-3-methoxybenzaldehyde | [6] |

| Synonyms | Vanillin hexyl ether | N/A |

| CAS Number | 61096-84-2 | [6] |

| Molecular Formula | C₁₄H₂₀O₃ | [6] |

| Molecular Weight | 236.31 g/mol | [6] |

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, formulation, and application. The hexyloxy chain imparts a significant nonpolar character to the molecule, influencing its physical properties compared to its precursor, vanillin.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 149-151 °C at 0.5 mmHg | [7] |

| Density | 1.00 g/cm³ at 20 °C | [7] |

| Refractive Index | 1.529 - 1.531 at 20 °C | [7] |

Solubility Profile

The balance between the polar aldehyde and methoxy groups and the nonpolar hexyloxy chain and benzene ring governs the solubility.

-

Organic Solvents : Due to its significant nonpolar alkyl chain, 4-(Hexyloxy)-3-methoxybenzaldehyde is expected to be soluble in common organic solvents such as ethanol, diethyl ether, acetone, and other nonpolar solvents.[7]

-

Aqueous Solubility : Its solubility in water is anticipated to be low.[7] While aldehydes and ethers can act as hydrogen bond acceptors, the long C6 alkyl chain significantly increases the molecule's hydrophobicity, limiting its miscibility with water.[8]

Spectroscopic Data and Structural Elucidation

Spectroscopic analysis is fundamental for verifying the structure and purity of a synthesized compound. The following data represent the expected spectral signatures for 4-(Hexyloxy)-3-methoxybenzaldehyde, which are critical for its unambiguous identification.

| Technique | Key Features and Expected Peaks | Source |

| ¹H NMR | Aldehydic Proton (CHO): Singlet, δ 9.8-10.0 ppm.Aromatic Protons: Doublets, δ 6.9-7.8 ppm.Oxymethylene Protons (-OCH₂-): Triplet, ~δ 4.0 ppm.Alkyl Chain Protons (-CH₂-): Multiplets, δ 1.3-1.8 ppm.Terminal Methyl Protons (-CH₃): Triplet, ~δ 0.9 ppm. | [7] |

| ¹³C NMR | Carbonyl Carbon (C=O): Signal, δ 190-192 ppm.Aromatic Carbons: Signals, δ 114-165 ppm.Oxymethylene Carbon (-OCH₂-): Signal, ~δ 68-70 ppm.Alkyl Chain Carbons: Signals, δ 14-32 ppm. | [7] |

| Infrared (IR) | C=O Stretch (Aldehyde): Strong, sharp band, ~1700 cm⁻¹.C-H Stretch (Aldehyde): Two weak bands, ~2820 cm⁻¹ and ~2720 cm⁻¹.C-O-C Stretch (Ether): Band, 1250-1000 cm⁻¹.Aromatic C=C Stretches: Medium peaks, 1600-1450 cm⁻¹. | [7] |

| Mass Spec. (MS) | Molecular Ion Peak (M⁺): Expected at m/z = 236. | [6] |

Expert Interpretation

The confirmation of these spectral features provides a self-validating system for structural integrity. For instance, in ¹H NMR, the downfield singlet at ~9.8 ppm is a definitive marker for the aldehyde proton. The triplet for the oxymethylene protons confirms the ether linkage to the alkyl chain, and its integration (2H) validates the structure. In IR spectroscopy, the strong carbonyl absorption around 1700 cm⁻¹ is a primary indicator of the aldehyde functional group, distinguishing it from its precursor, 4-hydroxy-3-methoxybenzaldehyde, which would also show a broad O-H stretch.

Synthesis and Reactivity

4-(Hexyloxy)-3-methoxybenzaldehyde is commonly synthesized via the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of the hydroxyl group of vanillin to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 1-bromohexane.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-hydroxy-3-methoxybenzaldehyde (vanillin, 1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and a suitable solvent such as N,N-Dimethylformamide (DMF).[9]

-

Reagent Addition : Add 1-bromohexane (1.1 eq.) to the stirred mixture.[9]

-

Reaction Conditions : Heat the mixture to 80-100 °C.[9][10] The choice of this temperature range is a balance between achieving a reasonable reaction rate and preventing potential side reactions or solvent loss.

-

Monitoring : Track the reaction's progress by Thin Layer Chromatography (TLC), monitoring the consumption of the more polar vanillin starting material.[9][10]

-

Workup : Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. This step quenches the reaction and precipitates the organic product.[10]

-

Extraction : Extract the product from the aqueous mixture using a suitable organic solvent like ethyl acetate (3x).[9][10]

-

Purification : Combine the organic layers, wash with water and then brine to remove residual impurities and salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[9] Further purification can be achieved via column chromatography if necessary.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification.

Applications in Research and Development

The unique combination of a reactive aldehyde, a semi-rigid aromatic core, and a flexible lipophilic chain makes 4-(Hexyloxy)-3-methoxybenzaldehyde a valuable building block.

-

Medicinal Chemistry : As a vanillin derivative, this compound serves as a scaffold for synthesizing novel therapeutic candidates. The hexyloxy group enhances lipophilicity, which can improve membrane permeability and interaction with biological targets.[1][2] Derivatives have been explored for anticancer and antimicrobial activities.[11]

-

Material Science : It is a crucial precursor in the synthesis of thermotropic liquid crystals.[12] The aldehyde group provides a reactive handle for creating larger, anisotropic molecules like Schiff bases, while the hexyloxy chain contributes the necessary flexibility for forming liquid crystalline phases.[12]

Safety and Handling

Proper handling of 4-(Hexyloxy)-3-methoxybenzaldehyde is essential to ensure laboratory safety.

Hazard Summary : The compound is classified as a hazardous substance that can cause skin irritation and serious eye irritation.[13][14] It may also cause respiratory irritation and is considered a combustible liquid.[13][14]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes that can cause serious eye irritation.[13][15] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat. | Prevents skin contact, which can lead to irritation.[13][15] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of vapors that may cause respiratory irritation.[13] |

Safe Handling and Storage

-

Handling : All manipulations should be performed in a certified chemical fume hood to control vapor exposure.[13]

-

Storage : Store in a cool, dry, and well-ventilated area, away from heat and open flames. Keep the container tightly closed.[13]

-

Disposal : Dispose of waste material as hazardous chemical waste in a designated and properly labeled container, following institutional and local regulations.[13]

Conclusion

4-(Hexyloxy)-3-methoxybenzaldehyde is a functionally rich aromatic aldehyde with well-defined physicochemical properties. Its straightforward synthesis from vanillin, combined with its unique solubility and reactivity profile, makes it a highly versatile intermediate. For researchers in drug discovery and materials science, a thorough understanding of its spectral characteristics, handling requirements, and chemical properties is paramount for leveraging its full potential in the development of novel compounds and advanced materials.

References

- ACS Omega. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.

- National Institutes of Health. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.

- Semantic Scholar.

- ResearchGate.

- R Discovery.

- BenchChem. Physical and chemical properties of 4-(Hexyloxy)benzaldehyde.

- BenchChem. Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.

- BenchChem. Essential Safety and Operational Guide for 4-(Hexyloxy)benzaldehyde.

- Sigma-Aldrich.

- BenchChem. Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde.

- BenchChem. An In-depth Technical Guide to 4-(Hexyloxy)

- Thermo Fisher Scientific.

- BenchChem. The Pivotal Role of 4-(Hexyloxy)

- BYJU'S. Physical Properties of Aldehydes and Ketones.

- Santa Cruz Biotechnology. 4-Hexyloxy-3-methoxy-benzaldehyde.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Therapeutic aspects of biologically potent vanillin derivatives: A critical review | Semantic Scholar [semanticscholar.org]

- 4. jddtonline.info [jddtonline.info]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. scbt.com [scbt.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 4-(Hexyloxy)-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hexyloxy)-3-methoxybenzaldehyde, a derivative of vanillin, is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzaldehyde core with methoxy and hexyloxy substitutions, provides a scaffold for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical properties, synthesis, and analytical characterization, providing researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their work.

Core Properties of 4-(Hexyloxy)-3-methoxybenzaldehyde

A summary of the key chemical and physical properties of 4-(Hexyloxy)-3-methoxybenzaldehyde is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₃ | [1] |

| Molecular Weight | 236.306 g/mol | [1] |

| CAS Number | 61096-84-2 | [1] |

| Appearance | White to pale yellow solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in organic solvents like ethanol, DMF, and chloroform | General knowledge of similar compounds |

Synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde via Williamson Ether Synthesis

The most common and efficient method for the synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde is the Williamson ether synthesis.[2][3][4][5] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5] In this specific synthesis, the hydroxyl group of 3-methoxy-4-hydroxybenzaldehyde (vanillin) is deprotonated by a base to form the corresponding phenoxide, which then reacts with 1-bromohexane.[2][6]

Experimental Protocol

Materials:

-

3-Methoxy-4-hydroxybenzaldehyde (Vanillin)

-

1-Bromohexane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxy-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF.[6]

-

Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.[2]

-

Addition of Alkyl Halide: Add 1-bromohexane (1.1 equivalents) dropwise to the reaction mixture.[2][6]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[6]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (vanillin) is completely consumed.[2][6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[2][6]

-

Extraction: Extract the aqueous layer three times with ethyl acetate.[2][6]

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[2]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[6]

Causality Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of vanillin without causing unwanted side reactions.[6]

-

Choice of Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.[6]

-

Reaction Temperature: Heating the reaction mixture increases the rate of reaction, allowing for a shorter reaction time.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(Hexyloxy)-3-methoxybenzaldehyde.

Analytical Characterization

Accurate characterization of the synthesized 4-(Hexyloxy)-3-methoxybenzaldehyde is crucial for confirming its identity and purity. The following techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for NMR:

-

Weigh approximately 10-20 mg of the sample.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[7]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of the compound and for quantitative analysis.[8]

HPLC Analysis Workflow:

Caption: HPLC analysis workflow for 4-(Hexyloxy)-3-methoxybenzaldehyde.[8]

GC-MS Analysis Workflow:

Caption: GC-MS analysis workflow for 4-(Hexyloxy)-3-methoxybenzaldehyde.[8]

Applications in Drug Development

Derivatives of 4-(Hexyloxy)-3-methoxybenzaldehyde have shown promise in medicinal chemistry, exhibiting a range of biological activities.[2] The lipophilic hexyloxy chain can enhance the interaction of these compounds with biological membranes, potentially leading to improved efficacy.[2]

-

Anticancer Activity: Structurally related benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxic activity against cancer cell lines, often by inducing apoptosis and cell cycle arrest.[2]

-

Antimicrobial Properties: These compounds have also been investigated for their potential as antimicrobial agents against various pathogenic bacteria and fungi.[2]

Further research into the synthesis and biological evaluation of novel 4-(Hexyloxy)-3-methoxybenzaldehyde derivatives could lead to the discovery of new therapeutic agents.

References

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Hexyloxy)-3-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed technical overview of the spectroscopic profile of 4-(Hexyloxy)-3-methoxybenzaldehyde, a derivative of vanillin. As experimental data for this specific compound is not consolidated in public-facing databases, this document synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with structurally similar molecules. It serves as a practical reference for the identification, characterization, and quality control of this compound, offering interpreted spectra for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, alongside validated experimental protocols for data acquisition.

Introduction and Molecular Overview

4-(Hexyloxy)-3-methoxybenzaldehyde is an organic compound derived from vanillin, where the phenolic hydroxyl group is replaced with a hexyloxy ether. This modification significantly increases the lipophilicity of the vanillin backbone, potentially altering its biological activity, solubility, and application profile. Such O-alkylation is a common strategy in medicinal chemistry to modulate the pharmacokinetic properties of a parent compound.

Accurate structural confirmation is the cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive and highly informative method to elucidate the molecular structure, confirm purity, and identify unknown compounds. This guide details the expected spectroscopic signatures of 4-(Hexyloxy)-3-methoxybenzaldehyde.

Chemical Structure and Properties

-

Molecular Formula: C₁₄H₂₀O₃

-

Molecular Weight: 236.31 g/mol

-

IUPAC Name: 4-(Hexyloxy)-3-methoxybenzaldehyde

-

Core Structure: Vanillin (4-hydroxy-3-methoxybenzaldehyde) backbone with a C6 alkyl chain.

Below is a diagram of the molecular structure, with atoms numbered for the purpose of NMR assignment.

Caption: Molecular structure of 4-(Hexyloxy)-3-methoxybenzaldehyde with atom numbering for NMR assignments.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for the target compound based on established chemical shift principles and analysis of structural analogs.[1][2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H₇ (-CHO) | ~9.84 | Singlet (s) | 1H | - |

| H₂ | ~7.43 | Doublet (d) | 1H | J ≈ 1.9 Hz |

| H₆ | ~7.41 | Doublet of Doublets (dd) | 1H | J ≈ 8.3, 1.9 Hz |

| H₅ | ~6.95 | Doublet (d) | 1H | J ≈ 8.3 Hz |

| H₁' (-OCH₂-) | ~4.05 | Triplet (t) | 2H | J ≈ 6.6 Hz |

| H₈ (-OCH₃) | ~3.94 | Singlet (s) | 3H | - |

| H₂' (-CH₂-) | ~1.87 | Quintet (quin) | 2H | J ≈ 6.8 Hz |

| H₃', H₄', H₅' (-CH₂-)₃ | ~1.49 - 1.34 | Multiplet (m) | 6H | - |

| H₆' (-CH₃) | ~0.92 | Triplet (t) | 3H | J ≈ 7.0 Hz |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C₇ (CHO) | ~191.0 |

| C₄ | ~154.5 |

| C₃ | ~149.8 |

| C₁ | ~130.0 |

| C₆ | ~126.5 |

| C₂ | ~111.8 |

| C₅ | ~109.5 |

| C₁' (OCH₂) | ~69.0 |

| C₈ (OCH₃) | ~56.1 |

| C₃' | ~31.6 |

| C₂' | ~29.2 |

| C₄' | ~25.8 |

| C₅' | ~22.6 |

| C₆' (CH₃) | ~14.0 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2955-2855 | C-H Stretch | Hexyloxy Alkane |

| ~2830, ~2730 | C-H Stretch | Aldehyde (Fermi doublet) |

| ~1685 | C=O Stretch | Aromatic Aldehyde |

| ~1590, ~1510 | C=C Stretch | Aromatic Ring |

| ~1270, ~1140 | C-O Stretch | Aryl Ether |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 236.1412 | [M]⁺, Molecular Ion (Calculated for C₁₄H₂₀O₃) |

| 235.1334 | [M-H]⁺, Loss of aldehyde proton |

| 151.0497 | [M - C₆H₁₃]⁺, Cleavage of hexyloxy chain (benzylic) |

| 85.0966 | [C₆H₁₃]⁺, Hexyl cation |

Detailed Spectroscopic Analysis and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the most powerful tool for elucidating the proton framework of a molecule.

-

Aldehyde Region (δ 9.5-10.5 ppm): A sharp singlet at ~9.84 ppm, integrating to 1H, is the unmistakable signature of the aldehyde proton (H₇). Its downfield shift is due to the strong deshielding effect of the carbonyl group.

-

Aromatic Region (δ 6.8-7.5 ppm): The three aromatic protons exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

H₅ appears as a doublet around ~6.95 ppm, coupled only to H₆.

-

H₂ is a doublet at ~7.43 ppm, showing small meta-coupling to H₆.

-

H₆ appears as a doublet of doublets around ~7.41 ppm, being ortho-coupled to H₅ and meta-coupled to H₂.

-

-

Aliphatic Ether and Methoxy Region (δ 3.5-4.5 ppm):

-

The triplet at ~4.05 ppm (2H) corresponds to the methylene protons (H₁') directly attached to the aromatic oxygen, deshielded by the ether linkage.

-

The sharp singlet at ~3.94 ppm (3H) is characteristic of the methoxy group protons (H₈).

-

-

Alkyl Chain Region (δ 0.8-2.0 ppm): The hexyloxy chain protons give rise to predictable signals. The terminal methyl group (H₆') appears as a triplet around ~0.92 ppm. The remaining methylene groups (H₂' to H₅') appear as a series of multiplets between ~1.34 and ~1.87 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

-

Carbonyl Carbon (δ > 190 ppm): The aldehyde carbonyl carbon (C₇) is highly deshielded and appears as a weak signal around ~191.0 ppm.

-

Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected. The carbons attached to oxygen (C₃ and C₄) are the most downfield (~149-155 ppm). The protonated carbons (C₂, C₅, C₆) appear between ~109-127 ppm, while the carbon bearing the aldehyde (C₁) is found around ~130.0 ppm.

-

Aliphatic Carbons (δ 10-70 ppm): The methoxy carbon (C₈) gives a sharp signal at ~56.1 ppm. The carbons of the hexyloxy chain appear in the upfield region, with the oxygen-attached carbon (C₁') at ~69.0 ppm and the terminal methyl carbon (C₆') at ~14.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule.[4]

-

C=O Stretch: A strong, sharp absorption band around 1685 cm⁻¹ is the most prominent feature, characteristic of a conjugated aldehyde carbonyl group. Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic aldehyde (~1730 cm⁻¹).[4]

-

Aldehyde C-H Stretch: Two weaker bands, known as a Fermi doublet, are expected around ~2830 cm⁻¹ and ~2730 cm⁻¹ . The presence of these bands is a definitive indicator of an aldehyde and helps distinguish it from a ketone.[5]

-

Aromatic C=C Stretches: Medium-intensity bands in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.

-

C-O Ether Stretches: Strong bands around 1270 cm⁻¹ (aryl-alkyl ether) and 1140 cm⁻¹ confirm the ether linkages.

-

Aliphatic C-H Stretches: Multiple bands between 2855-2955 cm⁻¹ correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the hexyloxy group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, aiding in structural confirmation.[6][7]

-

Molecular Ion Peak ([M]⁺): Using a high-resolution mass spectrometer (HRMS), the molecular ion peak should appear at an m/z corresponding to the exact mass of C₁₄H₂₀O₃, which is 236.1412 . This confirms the molecular formula.

-

Key Fragmentation Pathways:

-

Loss of a Hexyl Radical: The most common fragmentation for aryl ethers is the cleavage of the alkyl chain, leading to a resonance-stabilized phenoxy cation. A prominent peak at m/z 151 ([M - C₆H₁₃]⁺) is expected.

-

Alpha-Cleavage: Loss of the aldehydic hydrogen radical can produce a peak at m/z 235 ([M-H]⁺).

-

Alkyl Chain Fragmentation: A peak corresponding to the hexyl cation at m/z 85 is also likely.

-

Experimental Methodologies

The following protocols describe standard procedures for acquiring high-quality spectroscopic data for a small organic molecule like 4-(Hexyloxy)-3-methoxybenzaldehyde.

General Analytical Workflow

The comprehensive characterization of the compound follows a logical workflow from sample preparation to final structural validation.

Caption: A general workflow for the spectroscopic analysis of an organic compound.

Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring 1D NMR spectra.[8][9]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(Hexyloxy)-3-methoxybenzaldehyde.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Insert the sample, lock onto the deuterium signal of CDCl₃, and shim the magnetic field to achieve optimal resolution.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program (e.g., 'zg30').

-

Set a spectral width of ~16 ppm, centered around 6 ppm.

-

Use a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set a spectral width of ~240 ppm, centered around 120 ppm.

-

Use a 30° pulse angle, an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

-

Collect 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Protocol for FT-IR Spectroscopy

This protocol is for acquiring an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Place a small, solid amount of the compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal first. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance.

-

Label the significant peaks with their wavenumber values.

-

Protocol for Mass Spectrometry

This protocol describes analysis by Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).[10][11]

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a solvent like methanol or acetonitrile.

-

Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (to promote protonation for positive ion mode).[10]

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

-

Data Processing:

-

Process the raw data to obtain the mass spectrum.

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Use the instrument software to calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation spectrum to corroborate the proposed structure.

-

References

-

Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable. [Link]

-

Springer Nature. NMR Protocols and Methods. Springer Nature Experiments. [Link]

-

Fuloria, N.K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

-

Elmashni, D. (2013). LC/MS detection: powerful tool for organic compound analysis. Scientist Live. [Link]

-

Berkeley Learning Hub. (2024). 5 Tips Benzaldehyde IRSpectrum. [Link]

-

ChemistryStudent.com. (2024). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]

-

Hidayah, N., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Molekul, 13(2), 133-141. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

Springer Nature. Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

-

Rahayu, R., et al. (2021). Synthesis of new vanillin derivatives from natural eugenol. AIP Conference Proceedings, 2349, 020015. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Sharma, P., & Kumar, A. (2014). Synthesis and evaluation of vanillin derivatives as antimicrobial agents. Journal of Pharmacy Research, 8(8), 1133-1137. [Link]

-

NC State University Libraries. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

Sources

- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. scispace.com [scispace.com]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. fiveable.me [fiveable.me]

- 7. m.youtube.com [m.youtube.com]

- 8. books.rsc.org [books.rsc.org]

- 9. omicsonline.org [omicsonline.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the ¹H NMR Spectrum of 4-(Hexyloxy)-3-methoxybenzaldehyde

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Hexyloxy)-3-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural information encoded within the spectrum, grounded in fundamental principles and supported by detailed experimental considerations.

Introduction: The Molecule and the Method

4-(Hexyloxy)-3-methoxybenzaldehyde is a derivative of vanillin, a widely used compound in the pharmaceutical, flavor, and fragrance industries. The substitution of the hydroxyl group with a hexyloxy chain significantly alters its lipophilicity, which can influence its biological activity and material properties.

¹H NMR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. By mapping the chemical environments of protons, it provides definitive information on molecular structure, connectivity, and conformation. This guide will dissect the ¹H NMR spectrum of this molecule, explaining the rationale behind peak assignments, chemical shifts, and coupling patterns.

Foundational NMR Principles in Context

To fully interpret the spectrum, a brief review of key principles is necessary. The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like the aldehyde) "deshield" nearby protons, shifting their signals downfield (to a higher ppm). Conversely, electron-donating groups (like the alkoxy groups) "shield" protons, moving them upfield (to a lower ppm).

Spin-spin coupling, observed as signal multiplicity (singlet, doublet, triplet, etc.), arises from the interaction of non-equivalent protons on adjacent carbons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity of atoms.

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean, high-resolution spectrum is paramount for accurate analysis. The following protocol represents a robust, field-proven methodology for compounds of this type.

3.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent dissolving power for moderately polar organic molecules and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm).

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of 4-(Hexyloxy)-3-methoxybenzaldehyde in 0.6-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio on a modern NMR spectrometer (400 MHz or higher) within a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent signal.

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

3.2. NMR Instrument Parameters (400 MHz Spectrometer)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

-

Acquisition Time: ~4 seconds, to ensure good resolution.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16 to 32 scans are typically adequate to achieve an excellent signal-to-noise ratio.[1]

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), for reproducibility.[1]

3.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio with minimal loss of resolution, followed by a Fourier transform.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.[1]

-

Integration and Peak Picking: Integrate all signals to determine the relative ratios of protons and perform peak picking to identify the precise chemical shifts.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of 4-(Hexyloxy)-3-methoxybenzaldehyde displays distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons. The structure and proton labeling scheme are shown below.

Caption: Molecular structure of 4-(Hexyloxy)-3-methoxybenzaldehyde with proton labels.

4.1. Aldehyde Region (δ 9.5 - 10.0 ppm)

-

δ ~9.84 ppm (1H, singlet, H-a): The proton of the aldehyde group is the most deshielded proton in the molecule. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy associated with the C=O bond. It appears as a sharp singlet as it has no adjacent protons to couple with. Its chemical shift is highly characteristic of aromatic aldehydes.[1][2]

4.2. Aromatic Region (δ 6.8 - 7.5 ppm)

The three protons on the aromatic ring form an AMX spin system, characteristic of a 1,2,4-trisubstituted benzene ring.

-

δ ~7.42 ppm (1H, doublet of doublets, H-b): This signal corresponds to the proton ortho to the aldehyde group and meta to the hexyloxy group. It is shifted downfield due to the deshielding effect of the adjacent aldehyde.[3] It appears as a doublet of doublets due to coupling with both H-c (ortho-coupling, J ≈ 8.2 Hz) and H-d (meta-coupling, J ≈ 2.0 Hz).[4]

-

δ ~7.40 ppm (1H, doublet, H-d): This proton is ortho to the methoxy group and meta to the aldehyde. Its signal is a doublet because of a small meta-coupling to H-b (J ≈ 2.0 Hz). The electron-donating methoxy group shields this proton relative to H-b.

-

δ ~6.95 ppm (1H, doublet, H-c): This proton is the most shielded of the aromatic protons. It is ortho to the strongly electron-donating hexyloxy group and meta to the methoxy group. This upfield shift is a classic example of the shielding effect of alkoxy substituents on aromatic rings.[1] It appears as a doublet due to ortho-coupling with H-b (J ≈ 8.2 Hz).

4.3. Aliphatic Region (δ 0.8 - 4.2 ppm)

-

δ ~4.06 ppm (2H, triplet, H-f): These are the methylene protons of the hexyloxy group directly attached to the aromatic ring's oxygen atom (-O-CH₂ -). The direct attachment to oxygen causes a significant downfield shift. The signal is a triplet because of coupling to the adjacent methylene protons (H-g).

-

δ ~3.93 ppm (3H, singlet, H-e): This sharp singlet is characteristic of the methoxy group protons (-OCH₃). The integration value of 3H confirms this assignment. It is a singlet because there are no adjacent protons.

-

δ ~1.85 ppm (2H, quintet, H-g): The second methylene group in the hexyl chain. It appears as a quintet (or multiplet) due to coupling with the two protons at H-f and the two protons at H-h.

-

δ ~1.48 ppm (2H, multiplet, H-h): The third methylene group.

-

δ ~1.35 ppm (4H, multiplet, H-i, H-j): The fourth and fifth methylene groups have very similar chemical environments, resulting in overlapping signals that appear as a broad multiplet.

-

δ ~0.91 ppm (3H, triplet, H-k): The terminal methyl group of the hexyl chain. It is the most upfield signal in the spectrum and appears as a triplet due to coupling with the adjacent methylene protons (H-j).

Data Summary

The following table provides a consolidated summary of the ¹H NMR spectral data for 4-(Hexyloxy)-3-methoxybenzaldehyde in CDCl₃.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-a | ~9.84 | singlet (s) | 1H | - | Aldehyde (-CHO) |

| H-b | ~7.42 | doublet of doublets (dd) | 1H | J = 8.2, 2.0 | Aromatic C2-H |

| H-d | ~7.40 | doublet (d) | 1H | J = 2.0 | Aromatic C6-H |

| H-c | ~6.95 | doublet (d) | 1H | J = 8.2 | Aromatic C5-H |

| H-f | ~4.06 | triplet (t) | 2H | ~6.5 | -O-CH₂ -(CH₂)₅CH₃ |

| H-e | ~3.93 | singlet (s) | 3H | - | Methoxy (-OCH₃) |

| H-g | ~1.85 | quintet | 2H | ~7.0 | -O-CH₂-CH₂ -(CH₂)₄CH₃ |

| H-h/i/j | ~1.48-1.35 | multiplet (m) | 6H | - | -(CH₂)₃-CH₃ |

| H-k | ~0.91 | triplet (t) | 3H | ~7.0 | -(CH₂)₅-CH₃ |

Conclusion

The ¹H NMR spectrum provides an unambiguous confirmation of the structure of 4-(Hexyloxy)-3-methoxybenzaldehyde. Each signal in the spectrum can be logically assigned based on established principles of chemical shift and spin-spin coupling. The distinct patterns of the aldehyde, aromatic, and aliphatic protons serve as a unique fingerprint for the molecule, making ¹H NMR an essential tool for its identification, purity assessment, and further study in various scientific applications.

References

-

University of Utah, Department of Chemistry. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). [Link]

-

Chemistry Stack Exchange. 1H-NMR of vanillin details in Nilered video. [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

Floare, C. G., et al. (2009). 1H NMR investigation of self-association of vanillin in aqueous solution. Journal of Physics: Conference Series, 182, 012002. [Link]

Sources

A Comprehensive Technical Guide to the ¹³C NMR Chemical Shifts of 4-(Hexyloxy)-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers an in-depth exploration of the ¹³C NMR spectrum of 4-(Hexyloxy)-3-methoxybenzaldehyde, a vanillin derivative with applications in flavor, fragrance, and pharmaceutical research. By combining empirical data from analogous structures with the foundational principles of NMR spectroscopy, we present a detailed analysis of the chemical shifts, offering a robust framework for spectral assignment and structural verification. This document serves as a practical resource for scientists engaged in the synthesis and characterization of substituted aromatic compounds.

Introduction: The Power of ¹³C NMR in Structural Elucidation

In the realm of organic chemistry, the precise determination of a molecule's carbon framework is paramount. ¹³C NMR spectroscopy provides a direct, non-destructive method for observing the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the nucleus, influenced by factors such as hybridization, electronegativity of neighboring atoms, and magnetic anisotropy. For complex molecules like 4-(Hexyloxy)-3-methoxybenzaldehyde, ¹³C NMR is not merely a characterization technique but a critical tool for confirming synthetic outcomes and ensuring isomeric purity.

The interpretation of a ¹³C NMR spectrum hinges on understanding how molecular structure translates into a series of resonance signals. For substituted benzaldehydes, the chemical shifts of the aromatic carbons are governed by the electronic effects (both inductive and resonance) of the substituents, while the carbonyl carbon of the aldehyde group exhibits a characteristic downfield shift.[1][2]

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 4-(Hexyloxy)-3-methoxybenzaldehyde is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Workflow for ¹³C NMR analysis of 4-(Hexyloxy)-3-methoxybenzaldehyde.

Conclusion

The ¹³C NMR spectrum of 4-(Hexyloxy)-3-methoxybenzaldehyde can be confidently predicted and assigned through a combination of established NMR principles and comparative analysis with structurally related compounds. The aldehyde, methoxy, and hexyloxy substituents each exert distinct and predictable electronic effects on the benzaldehyde core, resulting in a unique spectral fingerprint. For researchers in synthetic chemistry and drug development, a thorough understanding and application of the methodologies outlined in this guide will ensure the accurate and efficient structural characterization of this and similar molecules. The use of advanced 2D NMR techniques is strongly encouraged for unambiguous assignment and complete structural elucidation.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis using. Retrieved from [Link]

- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common parameters for processing and analyzing NMR spectra.

-

University of Utah. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

ResearchGate. (n.d.). 13C NMR spectrum of vanillin in acetone-d 6 recorded on 400 MHz NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]

- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 132(15), 154104.

-

Chem LibreTexts. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

Sources

- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

FTIR analysis of 4-(Hexyloxy)-3-methoxybenzaldehyde

An In-Depth Technical Guide to the FTIR Analysis of 4-(Hexyloxy)-3-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 4-(Hexyloxy)-3-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the fundamental principles of FTIR spectroscopy as applied to this specific molecule. It offers a validated, step-by-step experimental protocol using Attenuated Total Reflectance (ATR), followed by an in-depth interpretation of the resulting spectrum. Key vibrational modes corresponding to the aldehyde, aromatic, ether, and alkyl functional groups are identified and discussed, grounding the analysis in established spectroscopic principles. The guide aims to serve as an authoritative resource for the characterization, quality control, and structural verification of 4-(Hexyloxy)-3-methoxybenzaldehyde.

Introduction: The Molecular Profile of 4-(Hexyloxy)-3-methoxybenzaldehyde

4-(Hexyloxy)-3-methoxybenzaldehyde is an aromatic organic compound with significant applications in the fragrance, flavor, and pharmaceutical industries. Structurally, it is a derivative of vanillin, where the phenolic hydroxyl group has been etherified with a hexyl chain. This modification enhances its lipophilicity, altering its sensory properties and potential biological interactions. The synthesis of this compound, often achieved via the Williamson ether synthesis from 4-hydroxy-3-methoxybenzaldehyde (vanillin), requires precise characterization to confirm the reaction's success and ensure the final product's purity.[1][2]

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose. By measuring the absorption of infrared radiation by a sample, FTIR provides a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds.[3] This allows for the rapid and non-destructive identification of key functional groups, making it a cornerstone for structural elucidation and quality assurance in a laboratory setting. This guide provides an expert-level walkthrough of the , from experimental design to detailed spectral interpretation.

The Principles of FTIR Spectroscopy

FTIR spectroscopy operates on the principle that chemical bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies that match these natural vibrational modes (e.g., stretching, bending, scissoring). An FTIR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹), which is proportional to the energy of the radiation.[4]

The resulting spectrum is typically divided into two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): This region contains absorption bands corresponding to the stretching vibrations of specific functional groups, such as C=O (carbonyl), C-H (alkyl/aromatic), and O-H (hydroxyl).[4] These peaks are often distinct and serve as the primary indicators for identifying the types of functional groups present.

-

Fingerprint Region (1500-500 cm⁻¹): This area contains a complex pattern of peaks arising from bending vibrations and skeletal vibrations of the entire molecule. While individual peak assignment can be challenging, the overall pattern is unique to a specific compound, making it invaluable for confirming molecular identity by comparison with reference spectra.

For 4-(Hexyloxy)-3-methoxybenzaldehyde, we anticipate characteristic absorptions from its aldehyde, aromatic ether, and alkyl functionalities.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[3] It is selected here for its speed, ease of use, and high-quality data output.

Materials and Instrumentation

-

Sample: High-purity 4-(Hexyloxy)-3-methoxybenzaldehyde (solid or viscous liquid).

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a Diamond ATR accessory.

-

Software: Instrument control and data analysis software (e.g., OMNIC, Spectrum).

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and soft laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal surface thoroughly with a solvent-moistened wipe to remove any residues.

-

Once the crystal is dry and clear, lower the ATR anvil to apply pressure.

-

Collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Retract the ATR anvil.

-

Place a small amount of the 4-(Hexyloxy)-3-methoxybenzaldehyde sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Sample Measurement:

-

Lower the anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 4000–400 cm⁻¹ range, 4 cm⁻¹ resolution, 32 scans).

-

-

Data Processing and Cleaning:

-

The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

After analysis, retract the anvil, and clean the sample from the crystal surface and anvil tip using an appropriate solvent and wipes.

-

Experimental Workflow Diagram

Caption: Workflow for ATR-FTIR Analysis.

Spectral Analysis and Interpretation

The FTIR spectrum of 4-(Hexyloxy)-3-methoxybenzaldehyde reveals a series of distinct absorption bands that confirm its molecular structure. The analysis proceeds by correlating these bands with the known vibrational frequencies of its constituent functional groups.

Molecular Structure

Caption: Chemical Structure of 4-(Hexyloxy)-3-methoxybenzaldehyde.

Detailed Peak Assignments

Region 1: C-H Stretching (3100-2800 cm⁻¹)

-

Aromatic C-H Stretch (~3050-3000 cm⁻¹): Weak to medium intensity peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring.[5]

-

Aliphatic C-H Stretches (~2955, 2930, 2860 cm⁻¹): Strong, sharp absorptions are observed corresponding to the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the hexyloxy chain.

-

Aldehyde C-H Stretch (~2830 and 2730 cm⁻¹): A key diagnostic feature for aldehydes is the appearance of two weak to medium bands.[6][7] One peak often appears near 2830 cm⁻¹, while the second, more distinct peak near 2730 cm⁻¹ is a result of Fermi resonance and is highly characteristic of the C-H bond of an aldehyde group.[8] Its presence is a strong confirmation of the aldehyde functionality.

Region 2: Carbonyl (C=O) Stretching (~1700-1680 cm⁻¹)

-

Aldehyde C=O Stretch (~1685 cm⁻¹): A very strong and sharp absorption band is observed in this region, which is characteristic of the carbonyl (C=O) stretching vibration.[6] The position at ~1685 cm⁻¹, rather than the typical ~1730 cm⁻¹ for saturated aldehydes, is due to the conjugation of the carbonyl group with the aromatic ring.[7] This electronic effect delocalizes the pi electrons, slightly weakening the C=O bond and lowering its vibrational frequency.

Region 3: Aromatic C=C and C-O Stretching (1600-1000 cm⁻¹)

-

Aromatic C=C Stretches (~1590 and 1510 cm⁻¹): Two or more medium to strong intensity bands appear in this region due to the skeletal C=C stretching vibrations within the benzene ring.[5]

-

Aryl-Alkyl Ether C-O-C Asymmetric Stretch (~1260 cm⁻¹): A very strong and prominent peak is expected here, corresponding to the asymmetric stretching of the Ar-O-C linkage.[9][10] The aromatic ether linkage gives a characteristically strong absorption in the 1300-1200 cm⁻¹ range.

-

Alkyl Ether C-O-C Stretch (~1135 cm⁻¹): Another strong band, typically found for the C-O stretch of the alkyl portion of the ether (O-CH₂), is also present.[11] Phenyl alkyl ethers often show these two distinct C-O stretching bands.[12]

-

Methoxy C-O Stretch (~1025 cm⁻¹): A medium to strong band in this region can be attributed to the C-O stretching of the methoxy (-OCH₃) group attached to the aromatic ring.

Region 4: Fingerprint Region (< 900 cm⁻¹)

-

Aromatic C-H Out-of-Plane Bending (~850-800 cm⁻¹): Peaks in this region are caused by the out-of-plane bending of the C-H bonds on the substituted benzene ring. The exact position can provide information about the substitution pattern (in this case, 1,2,4-trisubstituted).

Data Summary Table

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3050 | Weak-Medium | C-H Stretch | Aromatic C-H |

| ~2955, 2930, 2860 | Strong | Asymmetric & Symmetric C-H Stretch | Aliphatic (Hexyl) CH₂, CH₃ |

| ~2830, 2730 | Weak-Medium | C-H Stretch (Fermi Resonance) | Aldehyde (CHO) |

| ~1685 | Very Strong, Sharp | C=O Stretch | Conjugated Aldehyde |

| ~1590, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1465 | Medium | CH₂ Scissoring Bend | Aliphatic (Hexyl) |

| ~1260 | Very Strong | Asymmetric Ar-O-C Stretch | Aryl-Alkyl Ether |

| ~1135 | Strong | C-O Stretch | Methoxy & Alkyl Ether |

| ~1025 | Strong | Symmetric C-O-C Stretch | Methoxy Group |

| ~820 | Medium | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Aromatic Ring |

Conclusion

The FTIR spectrum of 4-(Hexyloxy)-3-methoxybenzaldehyde provides a wealth of structural information that is both confirmatory and quantitative. The analysis clearly identifies the signature absorption bands for all key functional groups: the conjugated aldehyde, the aromatic ring, the aryl-alkyl ether linkage, the methoxy group, and the aliphatic hexyl chain. The distinct aldehyde C-H stretches near 2830/2730 cm⁻¹ and the strong conjugated carbonyl peak at ~1685 cm⁻¹ are unequivocal markers for the aldehyde moiety.[8][13] Similarly, the powerful and distinct C-O stretching bands at ~1260 cm⁻¹ and ~1135 cm⁻¹ confirm the presence of the mixed ether structure.[9] This detailed spectroscopic guide serves as a robust framework for researchers to confidently identify, characterize, and assess the purity of 4-(Hexyloxy)-3-methoxybenzaldehyde, reinforcing the power of FTIR as a primary analytical tool in modern chemistry.

References

- Vertex AI Search. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.

- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.

- Chemistry For Everyone. (2025). How To Interpret An FTIR Spectrum?

- Innovatech Labs. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results.

- Indonesian Journal of Science & Technology. (2019).

- Benchchem. Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.

- NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.

- OpenStax adaptation 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- Benchchem. Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde.

- University of California, Los Angeles. IR: aldehydes.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Vertex AI Search. (2025). Ether groups: Significance and symbolism.

- Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.

- ChemicalBook. 4-HEXYLOXY-3-METHOXY-BENZALDEHYDE.

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. azooptics.com [azooptics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rockymountainlabs.com [rockymountainlabs.com]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

Mass spectrometry fragmentation of 4-(Hexyloxy)-3-methoxybenzaldehyde

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Hexyloxy)-3-methoxybenzaldehyde

Authored by: Gemini, Senior Application Scientist

Abstract